 
                        Here are some specific research applications of BPA D14:
These studies examine how a substance moves through the body, including absorption, distribution, metabolism, and excretion. BPA D14 can be used to trace BPA in an organism and measure its absorption rates, distribution patterns, and breakdown products. [Pharmacokinetics - an overview | ScienceDirect sciencedirect.com]
Researchers can use BPA D14 to track BPA in the environment, understanding how it degrades and interacts with different environmental components. [Environmental fate and ecological risk assessment of bisphenol A (BPA) | National Institutes of Health (.gov) ncbi.nlm.nih.gov]
BPA D14 can be used in cell culture experiments to study the effects of BPA on cellular processes. By separating the labeled BPA from other cellular components, researchers can gain insights into how BPA interacts with cells. [In Vitro Methods - National Cancer Institute (.gov) cancer.gov]
Bisphenol A-d14 is a deuterium-labeled analog of Bisphenol A, a widely used synthetic organic compound primarily in the production of polycarbonate plastics and epoxy resins. The presence of deuterium atoms in Bisphenol A-d14 enhances its utility in scientific research, particularly in tracing studies due to its stable isotope labeling. This compound has a molecular weight of 242.37 g/mol and is recognized by the CAS number 120155-79-5 .
Bisphenol A-d14 is primarily utilized in biological studies to trace the metabolic pathways of Bisphenol A within biological systems. Its unique labeling allows researchers to investigate the absorption, distribution, metabolism, and excretion of Bisphenol A, which is crucial for understanding its effects as an endocrine-disrupting compound . Additionally, it serves as a tracer in pharmacokinetic studies.
The synthesis of Bisphenol A-d14 typically involves the deuteration of Bisphenol A. This process generally includes:
This method allows for precise control over the isotopic composition of the final product.
Bisphenol A-d14 has several applications across various fields:
Research involving Bisphenol A-d14 has revealed significant insights into its interactions with biological systems. It has been shown to bind with various receptors, leading to endocrine disruption. Studies indicate that exposure to Bisphenol A and its analogs can result in reproductive and developmental toxicity, highlighting the importance of understanding these interactions for public health assessments .
Bisphenol A-d14 is unique due to its stable isotope labeling. Here are some similar compounds for comparison:
| Compound Name | Description | Unique Feature | 
|---|---|---|
| Bisphenol A | Non-deuterated analog widely used in plastics and resins | Commonly used without isotopic labeling | 
| Bisphenol S | An analog used as a substitute for Bisphenol A | Less estrogenic compared to Bisphenol A | 
| Bisphenol F | Another analog with different structural properties | Used in epoxy resins with lower toxicity | 
| Bisphenol AF | Fluorinated analog with unique chemical properties | Enhanced thermal stability | 
The uniqueness of Bisphenol A-d14 lies in its stable isotope labeling, making it invaluable for tracing and analytical studies that require precise tracking of chemical pathways .
Deuterium incorporation into Bisphenol A (BPA) to form Bisphenol A-d14 (BPA-d14) primarily involves acid- or base-catalyzed hydrogen-deuterium (H/D) exchange at specific positions on the aromatic rings and isopropylidene bridge. Two dominant strategies are employed:
Isotopic scrambling is minimized by controlling reaction pH (8–10) and temperature (150–200°C), which optimizes deuteration at ortho and para positions relative to hydroxyl groups.
Key precursors include:
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Isotopic Purity (%) | Key Conditions | 
|---|---|---|---|
| Acid-catalyzed H/D | 78–85 | 92–95 | D$$2$$O, H$$2$$SO$$_4$$, 150°C | 
| Catalytic deuteration | 65–72 | 98+ | Pd/C, D$$_2$$ gas, 200°C | 
| Condensation synthesis | 88–93 | 99.5 | CD$$3$$COCD$$3$$, HCl, 80°C | 
Condensation synthesis achieves higher isotopic purity by avoiding back-exchange but requires stringent control of stoichiometry.
Post-synthesis purification involves:
Isotopic purity is validated via:
Table 2: Isotopic Purity Analysis
| Isotopologue | Relative Abundance (%) | 
|---|---|
| d14 | 98.6 | 
| d13 | 1.2 | 
| d12 | 0.2 | 
Gas chromatography-mass spectrometry has emerged as the gold standard for Bisphenol A-d14 analysis, particularly when combined with appropriate derivatization procedures. The technique offers exceptional sensitivity and selectivity, enabling detection limits ranging from 0.004 to 1.0 ng/g depending on the sample matrix and analytical conditions employed [1] [3] [4].
The fundamental principle underlying GC-MS analysis of Bisphenol A-d14 involves the thermal volatilization of derivatized compounds, followed by electron ionization and mass spectrometric detection. The deuterated standard exhibits characteristic mass spectral fragmentation patterns that differ from the unlabeled Bisphenol A by the mass difference corresponding to the incorporated deuterium atoms [5] [1].
Selected ion monitoring (SIM) mode represents the most widely adopted detection approach for Bisphenol A-d14 analysis. Typical monitored ions include m/z 224 for the derivatized Bisphenol A-d14, compared to m/z 213 for the unlabeled compound when using trimethylsilyl derivatives [1] . The mass difference of 11 atomic mass units between the deuterated and non-deuterated forms provides excellent discrimination capabilities for isotope dilution quantification.
Multiple reaction monitoring (MRM) using tandem mass spectrometry has demonstrated superior selectivity for complex matrices. Research has shown that GC-MS/MS methods can achieve detection limits as low as 0.004 ng/m³ for air samples when using Bisphenol A-d14 as the internal standard [4]. The enhanced selectivity afforded by tandem mass spectrometry significantly reduces matrix interferences while maintaining high sensitivity.
Temperature programming protocols for GC analysis typically involve initial temperatures of 60-80°C, with programmed heating rates of 10-20°C/min to final temperatures of 280-300°C [1] . These conditions ensure adequate separation of Bisphenol A-d14 from potential interferences while maintaining peak integrity and quantitative recovery.
Column selection plays a crucial role in achieving optimal separation. Low-polarity stationary phases such as 5% phenyl-methylpolysiloxane (DB-5MS) have proven most effective for Bisphenol A-d14 analysis, providing excellent peak symmetry and minimal thermal degradation [1] [3]. Column dimensions of 30 m × 0.25 mm i.d. with 0.25 μm film thickness represent the standard configuration for routine analysis.
The injection port temperature requires careful optimization to prevent thermal degradation of derivatized Bisphenol A-d14. Splitless injection at temperatures between 250-280°C has been demonstrated to provide optimal sensitivity while maintaining analyte integrity [3]. Higher temperatures may result in thermal decomposition, leading to reduced recovery and poor precision.
Liquid chromatography-tandem mass spectrometry has gained increasing prominence for Bisphenol A-d14 analysis due to its ability to analyze non-volatile compounds without derivatization. This technique offers several advantages over GC-MS, including reduced sample preparation requirements, elimination of derivatization artifacts, and enhanced throughput capabilities [6] [7] [8] [9].
The LC-MS/MS approach typically employs reversed-phase chromatography with C18 or phenyl-hexyl stationary phases. Mobile phase compositions commonly consist of aqueous buffers combined with organic solvents such as methanol or acetonitrile. Gradient elution profiles are optimized to achieve adequate separation of Bisphenol A-d14 from matrix components while maintaining reasonable analysis times [6] [8] [9].
Electrospray ionization (ESI) in negative ion mode represents the predominant ionization technique for Bisphenol A-d14 analysis. Under these conditions, the compound readily forms deprotonated molecular ions [M-H]⁻ at m/z 241 for Bisphenol A-d14, compared to m/z 227 for the unlabeled compound [6] [8]. The mass difference of 14 atomic mass units provides excellent discrimination for isotope dilution quantification.
Multiple reaction monitoring transitions have been extensively optimized for Bisphenol A-d14 analysis. The primary quantification transition involves fragmentation of the molecular ion m/z 241 to product ions at m/z 142 or m/z 223, depending on the collision energy employed [6] [8] [9]. Secondary transitions are monitored for confirmation purposes, enhancing method reliability and regulatory compliance.
Detection limits for LC-MS/MS methods typically range from 0.036 to 1.7 ng/mL, with the variation primarily dependent on sample matrix complexity and cleanup procedures employed [6] [8] [9]. The technique demonstrates excellent linearity over concentration ranges spanning three to four orders of magnitude, with correlation coefficients consistently exceeding 0.995.
Matrix effects represent a significant challenge in LC-MS/MS analysis of Bisphenol A-d14. Ion suppression or enhancement can occur due to co-eluting matrix components, potentially compromising quantitative accuracy. The use of isotopically labeled internal standards such as Bisphenol A-d14 provides effective compensation for these matrix effects, as both analyte and internal standard experience similar ionization conditions [6] [7] [8].
Sample preparation protocols for LC-MS/MS analysis typically involve protein precipitation, liquid-liquid extraction, or solid-phase extraction procedures. The choice of extraction method depends on the sample matrix and required sensitivity. Protein precipitation using acetonitrile or methanol represents the simplest approach for biological samples, while solid-phase extraction provides superior cleanup for complex matrices [6] [8] [9].
Stable isotope dilution methodology utilizing Bisphenol A-d14 represents the most accurate and precise approach for quantitative analysis. This technique compensates for losses during sample preparation, variations in instrumental response, and matrix effects through the use of chemically identical isotopically labeled internal standards [10] [11] [12] .
The fundamental principle of isotope dilution involves the addition of a known quantity of Bisphenol A-d14 to the sample prior to any analytical procedures. The deuterated standard undergoes identical chemical and physical processes as the native analyte, providing direct compensation for recovery losses and instrumental variations. This approach eliminates the need for absolute recovery measurements and enhances method robustness [10] [11] [12].
Quantification in isotope dilution methods relies on the measurement of isotope ratios rather than absolute peak areas. The concentration of Bisphenol A in the sample is calculated using the equation: Csample = (Cstandard × Rmeasured × Wstandard) / (Wsample × Rtheoretical), where C represents concentrations, R represents isotope ratios, and W represents weights [10] [11].
The isotopic purity of Bisphenol A-d14 standards directly impacts quantitative accuracy. Commercial standards typically exhibit isotopic purities of 95-99%, with the remainder consisting of incompletely labeled isotopomers [5] [14] [11]. The isotopic composition must be characterized through high-resolution mass spectrometry to ensure accurate quantification calculations.
Calibration strategies for isotope dilution methods can employ either external calibration or standard addition approaches. External calibration involves the preparation of calibration standards containing known ratios of Bisphenol A to Bisphenol A-d14. Standard addition methods involve the addition of varying amounts of unlabeled Bisphenol A to samples containing fixed amounts of the deuterated standard [10] [11] [12].
The relative response factor (RRF) between Bisphenol A and Bisphenol A-d14 must be determined for each analytical system. This factor accounts for slight differences in ionization efficiency or detector response between the labeled and unlabeled compounds. RRF values typically range from 0.95 to 1.05, but may vary depending on the analytical conditions employed [10] [11] [12].
Solid-phase extraction represents the cornerstone of sample preparation for Bisphenol A-d14 analysis, providing essential cleanup and concentration capabilities required for trace-level determinations. The optimization of SPE protocols involves careful consideration of sorbent selection, conditioning procedures, sample loading conditions, washing strategies, and elution protocols [15] [16] [17] [18].
Sorbent selection constitutes the most critical parameter in SPE optimization. Octadecyl (C18) silica represents the most widely employed stationary phase for Bisphenol A-d14 extraction due to its excellent retention characteristics and broad applicability across diverse sample matrices [15] [19] [18]. The hydrophobic interactions between the phenolic rings of Bisphenol A-d14 and the C18 stationary phase provide strong retention under aqueous conditions while enabling efficient elution with organic solvents.
Hydrophilic-lipophilic balance (HLB) sorbents have gained prominence for Bisphenol A-d14 extraction due to their mixed-mode retention mechanisms. These polymeric sorbents combine hydrophilic and lipophilic interactions, providing enhanced retention for polar compounds while maintaining compatibility with aqueous samples [17] [18]. HLB sorbents demonstrate superior performance for biological samples containing high protein and lipid content.
Molecularly imprinted polymers (MIP) represent a specialized class of sorbents designed specifically for Bisphenol A extraction. These synthetic polymers contain binding sites complementary to the target analyte, providing exceptional selectivity and reduced matrix interferences [16] [20]. MIP-based SPE protocols demonstrate superior cleanup efficiency for complex matrices, although the higher cost may limit routine applications.
Conditioning procedures establish the appropriate chemical environment for analyte retention. Standard conditioning protocols involve sequential washing with organic solvents (typically methanol or acetonitrile) followed by aqueous buffers or water [15] [17] [18]. The conditioning volume should be sufficient to ensure complete sorbent wetting while avoiding excessive solvent consumption.
Sample loading conditions significantly influence extraction efficiency. The pH of the sample solution affects the ionization state of Bisphenol A-d14, with optimal retention typically occurring at pH values between 3 and 7 where the compound exists predominantly in its neutral form [15] [16] [18]. Flow rates during sample loading should be maintained below 5 mL/min to ensure adequate contact time between the analyte and sorbent.
Washing procedures remove matrix interferences while retaining the target analyte. Water washes effectively remove salts and highly polar compounds, while low-concentration organic washes eliminate moderately polar interferences [15] [17] [18]. The washing volume and composition require optimization for each matrix type to achieve optimal cleanup without analyte loss.
Elution protocols must provide quantitative recovery of Bisphenol A-d14 while maintaining sample concentration. Methanol-water mixtures (typically 90:10 to 100:0 v/v) represent the most effective elution solvents, providing complete recovery within 3-5 mL elution volumes [15] [17] [18]. The elution volume should be minimized to achieve maximum concentration factors while ensuring complete analyte recovery.
Recovery evaluation requires the use of isotopically labeled standards to account for losses during the extraction process. Bisphenol A-d16 serves as an excellent surrogate for evaluating SPE recovery, as it undergoes identical extraction behavior while providing mass spectrometric discrimination [15] [19] [18]. Recovery values for optimized SPE protocols typically range from 75% to 104%, with relative standard deviations below 10%.
Method validation for SPE protocols involves evaluation of recovery, precision, breakthrough, and carryover. Recovery studies utilize samples spiked with known amounts of Bisphenol A-d14 at multiple concentration levels. Precision evaluation involves replicate extraction of quality control samples. Breakthrough studies determine the maximum sample loading capacity without analyte loss [15] [17] [18].
Derivatization represents a fundamental requirement for GC-MS analysis of Bisphenol A-d14, as the underivatized compound exhibits insufficient volatility and thermal stability for gas chromatographic separation. The selection and optimization of derivatization procedures directly impact analytical sensitivity, precision, and method robustness [21] [22] [23] [24].
Silylation reactions represent the predominant derivatization approach for Bisphenol A-d14 analysis. These reactions replace active hydrogen atoms in hydroxyl groups with trimethylsilyl (TMS) groups, dramatically increasing volatility and thermal stability. The resulting derivatives exhibit excellent chromatographic properties and enhanced mass spectrometric fragmentation patterns [21] [22] [24].
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) represents the most widely employed silylation reagent for Bisphenol A-d14 derivatization. This reagent provides quantitative conversion of hydroxyl groups to TMS derivatives under mild reaction conditions. The reaction proceeds rapidly at room temperature in the presence of suitable catalysts, requiring reaction times of 15-30 minutes for complete conversion [21] [22] [24].
Reaction conditions for BSTFA derivatization require careful optimization to achieve maximum sensitivity. Acetone has been identified as the optimal solvent for silylation reactions, providing reaction rates significantly faster than other commonly used solvents. Complete derivatization occurs within 15 seconds at room temperature when using acetone as the reaction medium [21].
The volume ratio of derivatization reagent to sample extract significantly influences reaction efficiency. Excess BSTFA ensures complete derivatization of all hydroxyl groups while compensating for water content in the sample. Typical reagent volumes range from 50-200 μL per sample, depending on the expected water content and analyte concentration [21] [22].
Reaction temperature affects both reaction rate and product stability. While higher temperatures accelerate derivatization, they may also promote thermal degradation of the derivatives. Room temperature reactions provide optimal balance between reaction rate and product stability, particularly when using acetone as the solvent medium [21] [22].
Catalyst addition can significantly enhance derivatization efficiency. Trimethylchlorosilane (TMCS) serves as an effective catalyst for silylation reactions, typically added at 1-5% concentration relative to BSTFA. The catalyst promotes complete reaction while reducing formation of unwanted byproducts [21] [22].
Water removal represents a critical step in derivatization protocols, as residual water competes with analyte hydroxyl groups for silylation reagent. Anhydrous sodium sulfate effectively removes water from organic extracts, ensuring complete derivatization and preventing reagent hydrolysis [21] [4] [22].
Alternative derivatization approaches include acetylation and alkylation reactions. Acetylation using acetic anhydride provides volatile acetate derivatives suitable for GC analysis. However, acetylation typically requires higher temperatures and longer reaction times compared to silylation, potentially reducing analytical throughput [25] [26].
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) represents an alternative silylation reagent offering enhanced volatility compared to BSTFA derivatives. MSTFA provides rapid derivatization at elevated temperatures (70°C) with reaction times of 5-15 minutes. The resulting derivatives exhibit improved chromatographic properties and enhanced sensitivity [22].
Derivatization stability studies demonstrate that TMS derivatives of Bisphenol A-d14 remain stable for several hours at room temperature when stored in anhydrous conditions. However, prolonged storage may result in derivative hydrolysis, particularly in the presence of moisture. Analysis should be performed within 24 hours of derivatization to ensure optimal results [21] [22].
Quality control measures for derivatization procedures include monitoring of derivatization efficiency, product stability, and reproducibility. Derivatization efficiency can be evaluated by comparing peak areas before and after derivatization. Product stability assessment involves analysis of derivatives stored under various conditions. Reproducibility evaluation requires replicate derivatization of quality control samples [21] [22] [24].
Quality control protocols for isotope-labeled tracer studies involving Bisphenol A-d14 require comprehensive evaluation of analytical performance characteristics, including accuracy, precision, linearity, specificity, and long-term stability. These protocols ensure the reliability and validity of quantitative results while maintaining compliance with regulatory requirements [27] [26] [28].
Precision evaluation encompasses both intra-day and inter-day variability assessments. Intra-day precision involves replicate analysis of quality control samples within a single analytical run, while inter-day precision evaluates method performance across multiple days. Acceptable precision criteria typically require relative standard deviations below 15% for routine analysis and below 20% for trace-level determinations [27] [26] [28].
Linearity assessment involves evaluation of the relationship between measured isotope ratios and analyte concentration across the analytical range. Linear regression analysis should demonstrate correlation coefficients exceeding 0.995 for routine applications. Residual analysis helps identify potential systematic errors or non-linear behavior at concentration extremes [27] [26] [28].
Specificity evaluation ensures that the analytical method accurately measures Bisphenol A-d14 without interference from matrix components or other compounds. Specificity assessment involves analysis of blank samples, evaluation of mass spectral purity, and chromatographic resolution studies. The use of high-resolution mass spectrometry or tandem mass spectrometry enhances method specificity [27] [26].
Isotope dilution standard performance requires continuous monitoring throughout analytical runs. The absolute recovery of Bisphenol A-d14 should remain consistent within acceptable limits, typically 70-130% for routine analysis. Significant deviations in internal standard recovery indicate potential sample preparation problems or instrumental issues requiring corrective action [27] .
Blank contamination assessment represents a critical quality control element due to the ubiquitous presence of Bisphenol A in laboratory environments. Method blanks, reagent blanks, and field blanks should be analyzed with each sample batch to identify potential contamination sources. Blank levels should remain below the method detection limit to ensure accurate quantification [27] [26] [28].
Detection and quantification limits require regular verification through analysis of low-level standards or spiked samples. The limit of detection (LOD) is typically defined as the concentration producing a signal-to-noise ratio of 3:1, while the limit of quantification (LOQ) corresponds to a signal-to-noise ratio of 10:1. These limits should be verified using appropriate statistical methods [27] [26] [28].
Carryover assessment evaluates the potential for analyte transfer between sequential sample injections. Carryover evaluation involves analysis of blank samples following high-concentration standards or samples. Acceptable carryover levels should remain below 5% of the preceding sample concentration to prevent quantitative bias [27] [26] [28].
Long-term stability studies evaluate the performance of analytical methods over extended periods. Stability assessment involves analysis of archived samples, long-term precision studies, and evaluation of calibration curve stability. These studies identify potential drift in instrumental performance or degradation of analytical standards [27] [26].
Quality control charts provide visual representation of analytical performance trends over time. Control charts for accuracy, precision, and sensitivity enable early detection of method deterioration or systematic errors. Statistical process control techniques help identify when corrective actions are required to maintain acceptable performance [27] [26] [28].
Inter-laboratory comparison studies provide external validation of analytical methods and quality control protocols. Participation in proficiency testing programs or collaborative studies enables verification of method accuracy and identification of potential systematic errors. These studies enhance method credibility and regulatory acceptance [27] [26] [28].
Documentation requirements for quality control protocols include detailed standard operating procedures, calibration records, quality control sample results, and corrective action reports. Comprehensive documentation ensures method traceability and facilitates regulatory compliance. Electronic data management systems can enhance documentation efficiency while maintaining data integrity [27] [26] [28].
Staff training and competency assessment represent essential components of quality control programs. Analysts must demonstrate proficiency in all aspects of the analytical method, including sample preparation, instrumental operation, data interpretation, and quality control evaluation. Regular training updates ensure continued competency as methods evolve [27] [26] [28].
Equipment maintenance and calibration protocols ensure consistent analytical performance. Regular maintenance schedules, calibration verification, and performance checks prevent instrumental drift and maintain method reliability. Preventive maintenance programs reduce downtime while ensuring optimal performance [27] [26] [28].